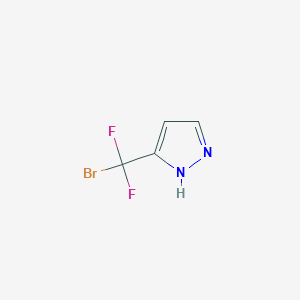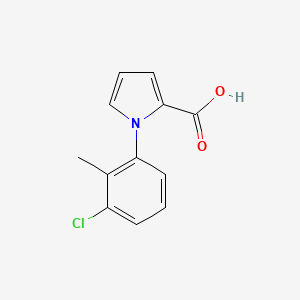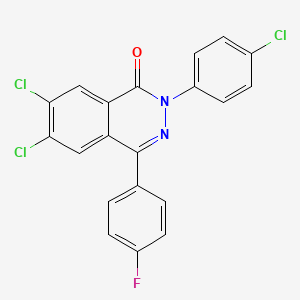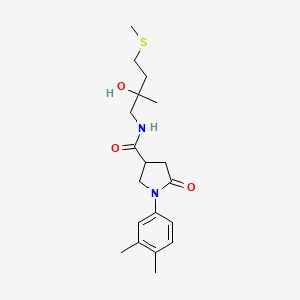
3-(bromodifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(bromodifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C4H2BrF2N2. It is a pyrazole derivative and has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
C-H Bonds in Arylated Pyrazoles Synthesis
Pyrazoles are significant in pharmaceuticals and protein ligands. A novel approach through catalytic intermolecular C-H arylation of SEM-protected pyrazoles and N-alkylpyrazoles has been developed. This method lays a foundation for synthesizing complex arylated pyrazoles by attaching new arene rings directly to predetermined positions of the heteroarene nucleus. The "SEM switch" technique enhances the reactivity of C-3 positions, enabling sequential arylation and providing access to fully substituted pyrazoles with complete regiocontrol (Goikhman, Jacques, & Sames, 2009).
Metal–Organic Frameworks (MOFs) with Pyrazolate Bridges
Research demonstrates the creation of pyrazolate-bridged metal–organic frameworks (MOFs) exhibiting exceptional thermal and chemical stability. These MOFs, synthesized using a pyrazole-based ligand and transition metal acetate salts, offer high surface areas and accessible metal cation sites. Such frameworks are anticipated to find applications in catalysis and potentially in zeolite replacement for specific processes (Colombo et al., 2011).
Anticancer Activity of Pyrazole Derivatives
The synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has shown potential antiproliferative effects against cancer cell lines. Specifically, compounds were found to induce apoptosis in cancer cells, highlighting their potential as small molecule inhibitors for treating leukemia and breast cancer (Ananda et al., 2017).
Iridium(III) Complexes with Pyrazole Ligands for Cancer Therapy
Iridium(III) complexes based on pyrazole ligands have shown significant anticancer activity. Such complexes strongly bind with DNA and proteins, suggesting their potential in cellular imaging and as theranostic agents for cancer treatment (Paitandi et al., 2017).
Proton Conducting Polymers Based on Pyrazole
Imidazole and pyrazole-based polymers and liquids have been studied for their ability to conduct protons, potentially applicable in fuel cells and secondary batteries. These materials offer increased temperature stability and stronger Bronsted base properties compared to water-based systems (Kreuer et al., 1998).
Propriétés
IUPAC Name |
5-[bromo(difluoro)methyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUQWMJMICUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2846793.png)


![N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2846797.png)
![Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2846798.png)
![N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2846799.png)



![2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2846808.png)

![8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2846815.png)